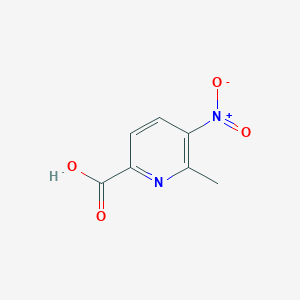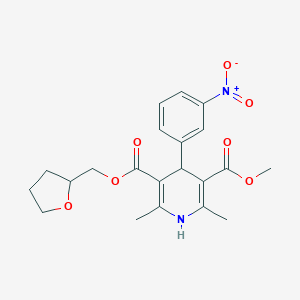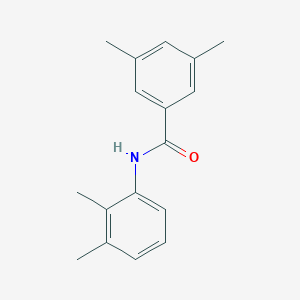
Butyric acid, p-chlorophenyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyric acid, p-chlorophenyl ester, also known as 4-chlorophenyl butyrate, is a chemical compound that is widely used in scientific research. It is a colorless to pale yellow liquid that has a faint odor. This compound is synthesized by the esterification of butyric acid with p-chlorophenol. This compound has a variety of applications in scientific research, including as a substrate for enzymes and as a tool for studying biological processes.
Mechanism of Action
The mechanism of action of butyric acid, p-chlorophenyl ester is not well understood. However, it is believed to act as a substrate for enzymes that catalyze the hydrolysis of esters. It is also believed to affect gene expression by inhibiting histone deacetylases.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the expression of genes involved in fatty acid metabolism. It has also been shown to inhibit the growth of cancer cells in vitro. In addition, it has been shown to have anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
One advantage of using butyric acid, p-chlorophenyl ester in lab experiments is that it is relatively inexpensive and easy to obtain. It is also stable and has a long shelf life. However, one limitation of using this compound is that it can be toxic at high concentrations. It can also be difficult to work with, as it has a strong odor.
Future Directions
There are many potential future directions for research involving butyric acid, p-chlorophenyl ester. One area of research could focus on its effects on gene expression in cancer cells. Another area of research could focus on its effects on the gut microbiome. Additionally, research could be done to develop new methods for synthesizing this compound, or to modify its structure to improve its properties.
Synthesis Methods
Butyric acid, p-chlorophenyl ester is synthesized by the esterification of butyric acid with p-chlorophenol. The reaction is typically carried out in the presence of a catalyst, such as sulfuric acid. The reaction produces this compound and water. The product is then purified by distillation.
Scientific Research Applications
Butyric acid, p-chlorophenyl ester is widely used in scientific research as a substrate for enzymes. It is also used as a tool for studying biological processes. For example, it can be used to study the metabolism of fatty acids in cells. It can also be used to study the effects of butyrate on gene expression.
properties
CAS RN |
7476-81-5 |
|---|---|
Molecular Formula |
C10H11ClO2 |
Molecular Weight |
198.64 g/mol |
IUPAC Name |
(4-chlorophenyl) butanoate |
InChI |
InChI=1S/C10H11ClO2/c1-2-3-10(12)13-9-6-4-8(11)5-7-9/h4-7H,2-3H2,1H3 |
InChI Key |
CLXDRKZHOMSWBH-UHFFFAOYSA-N |
SMILES |
CCCC(=O)OC1=CC=C(C=C1)Cl |
Canonical SMILES |
CCCC(=O)OC1=CC=C(C=C1)Cl |
Other CAS RN |
7476-81-5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[1-(Benzenesulfonyl)indol-2-yl]-phenylmethanone](/img/structure/B184348.png)
![4-({[(2,3,5,6-Tetramethylphenyl)sulfonyl]amino}methyl)benzoic acid](/img/structure/B184350.png)
![3-[(4-Chlorophenyl)methyl]-6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B184352.png)

![3-Benzyl-6-(4-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B184354.png)


![1-methyl-5H-pyrido[4,3-b]indole](/img/structure/B184361.png)
![3-methyl-5H-pyrido[4,3-b]indole](/img/structure/B184364.png)


